molecular formula C6H8O4 B027785 Meldrum's Acid-13C CAS No. 123254-02-4

Meldrum's Acid-13C

Cat. No. B027785
M. Wt: 145.12 g/mol
InChI Key: GXHFUVWIGNLZSC-LBPDFUHNSA-N
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Description

Meldrum’s Acid, also known as 2,2-Dimethyl-1,3-dioxane-4,6-dione, is an organic compound with the formula C6H8O4 . It was first synthesized in 1908 by A. N. Meldrum who condensed malonic acid with acetone .


Synthesis Analysis

Meldrum’s acid and its derivatives have been widely used in the synthesis of natural products and analogs . Recent advances in the application of Meldrum’s acid reactivity have led to the synthesis of diverse pyridine and pyrimidine derivatives .


Molecular Structure Analysis

The molecule of Meldrum’s Acid has a heterocyclic core with four carbon and two oxygen atoms . Its unique structure and the vast array of substituents that can be attached to its core make it a molecule with exceptional chemical properties .


Chemical Reactions Analysis

Meldrum’s Acid is readily involved in electrophilic substitution reactions at its C5 position, while the C4 and C6 positions are easily attacked by nucleophiles . At elevated temperatures, it undergoes distinctive decomposition pathways, which can be used in cycloaddition and acylation reactions .


Physical And Chemical Properties Analysis

Meldrum’s Acid is a crystalline colorless solid, sparingly soluble in water . It has a remarkably low pKa value of about 4.9 in water . The physical properties include a density of 1.2±0.1 g/cm3, boiling point of 356.7±35.0 °C at 760 mmHg, and a molar volume of 119.9±3.0 cm3 .

Scientific Research Applications

  • Synthesis Applications :

    • Meldrum's Acid is used for the selective and efficient synthesis of bis-spiro cyclopropanes at room temperature, yielding good to excellent results (Kashani et al., 2015).
    • It aids in the preparation of hydrazono-malonates and -crotonates, characterized by their NMR spectra (Lyons & McNab, 1987).
    • Meldrum's Acid derivatives are crucial for synthesizing alpha-cyano carbonyl compounds and facilitate the interconversion of imidoylketenes and acylketene imines (Cheikh et al., 1991).
    • It is used for synthesizing alpha-aminolevulinic acid (ALA) and observing its enzymatic transformation to porphobilinogen (PBG) (Kurumaya et al., 1989).
    • The acid serves as a precursor for ketene generation via thermolysis and is incorporated into polyacetylene derivatives to create stable core-shell supramolecules (Kim, Kang, & Choi, 2012).
    • It's also employed in catalytic C-C bond-forming reactions, like intramolecular Friedel-Crafts acylations (Dumas & Fillion, 2010).
  • Analytical Chemistry Applications :

    • Meldrum's Acid-derived conjugate acceptor allows for reversible amine and thiol coupling, useful in dynamic combinatorial chemistry, biochemistry, and polymer chemistry (Diehl et al., 2016).
  • Biochemical Applications :

    • New bisarylidene Meldrum's Acid derivatives exhibit antibacterial activities against various bacteria like Staphylococcus aureus and E. coli (Moosazadeh et al., 2019).
    • Meldrum acid analogs show a depressive effect on the central nervous system in animals and possess low toxicity (Kost et al., 1975).

Safety And Hazards

Meldrum’s Acid is irritating to eyes, respiratory system, and skin. It may be harmful if absorbed through the skin, inhaled, or swallowed .

Future Directions

The use of Meldrum’s Acid and its derivatives in synthetic scenarios has been increasing, with the hope to further stimulate and promote research leading to additional innovative applications of this synthetically highly relevant molecule . Future directions also include the exploration of new research areas and potentially answering long-standing questions related to thermobiology, locomotion, and nutrition .

properties

IUPAC Name

2,2-dimethyl-(513C)1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-6(2)9-4(7)3-5(8)10-6/h3H2,1-2H3/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHFUVWIGNLZSC-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)CC(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC(=O)[13CH2]C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444255
Record name Meldrum's Acid-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Meldrum's Acid-13C

CAS RN

123254-02-4
Record name Meldrum's Acid-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The diisopropylidene methylene dimalonate used in this Example was prepared by adding 1.5 ml concentrated sulfuric acid over a 20 minute period to a stirred slurry of 52 grams malonic acid (0.5 mol) and 60 ml acetic anhydride (0.6 mol) in an erlenmeyer flask reactor. After the reactants were stirred for 3 hours at room temperature, 40 ml acetone (0.55 mols) were added with cooling and the reactants were maintained at 5° C for 16 hours. The crystalline product was filtered, washed with ice water and dried yielding 32 grams isopropylidene malonate having a melting point of 97°-98° C. A solution of 14.4 grams of isopropylidene malonate (0.1 mol), 4.0 grams of 37% aqueous formaldehyde (0.05 mol) and 40 ml dimethyl formamide was maintained at room temperature for 3 hours in an erlenmeyer flask. After the addition of 25 ml water, white crystals precipitated from the dimethyl formamide. The crystals were washed with water and dried yielding 10 grams of diisopropylidene methylene dimalonate which melted at from 152°-153° C.
[Compound]
Name
diisopropylidene methylene dimalonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
52 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2,2,5-trimethyl-1,3-dioxan-4,6-dione II (17.4 g, 110 mmol), 4-acetoxy-azetidinone I (28.7 g, 100 mmol) and K2CO3 (15.2 g, 110 mmol) were mixed in dry acetonitrile (150 mL, KF=5.6 mg/mL), and the mixture was aged at 45-50° for 14 hours. Upon completion, the reaction mixture was cooled to room temperature and water (150 mL) was added. The organic layer was separated and the aqueous layer was back extracted with acetonitrile (100 mL). Combined organic extracts were washed with brine (100 mL) and concentrated to ca. 50 mL in volume. The mixture was then diluted with heptane (200 mL) and concentrated to 50 mL. Additional heptane (150 mL) was added and the mixture was aged at room temperature for crystallization. The resulting product was collected by filtration, washed with heptane (50 mL) and dried under vacuum at 40-50 for 15 hours to give an off-white crystalline solid (30.9 g, 80.2 mmol). A second crop was obtained by concentrating the combined filtrate and washed to ca. 50 mL in and aging at room temperature to give a white, fluffy solid (2.07 g, 5.4 mmol). Combined yield was 85.6%. Melting Range (° C.) 78-83 d.
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Malonic acid (5.2 g, 0.05 mol) and concentrated sulfuric acid (0.5 ml) were added to acetic anhydride (10 ml), and therein the source compound was dissolved thoroughly while stirring at room temperature. Thereto, 4-ethylcyclohexanone (6.31 g, 0.05 mol) was slowly added dropwise while cooling in an ice bath. The stirring of the admixture was continued in an ice bath, and colorless crystals separated out as the reaction progressed. These crystals were filtered off, washed with distilled water, and dried. Thus, 9.0 g of a meldrum's acid derivative was obtained as colorless crystals (in a 85.1% yield). The thus obtained meldrum's acid derivative (4.25 g, 0.02 mol) and N,N′-1,3-pentadiene-1-yl-5-ylidenedianiline hydrochloride (5.70 g, 0.02 mol) were dissolved in methanol (50 ml), and thereto triethylamine (3.04 g, 0.03 mol) was added. The stirring of the resulting admixture was continued at room temperature to result in deposition of violet crystals. Then, these crystals were filtered off, and washed with methanol. Thus, 5.61 g of violet crystals corresponding to Compound (3-I) was obtained (in a 76.3% yield). These violet crystals (4.40 g, 12.0 mmol) and the Compound (1-I) obtained in the foregoing Synthesis (1.71 g, 6.0 mmol) were dissolved in dimethylformamide (20 ml), and thereto triethylamine (1.82 g, 18 mmol) was added dropwise. The resulting admixture was stirred for 4 hours at 50° C. Thereafter, the reaction solution obtained was admixed with distilled water, and extracted with ethyl acetate. The organic layer thus extracted was purified by column chromatography (dichloromethane/methanol=6/1) on silica gel to give 2.0 g of violet powder corresponding to Compound (3-II) (in a 39.5% yield).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6.31 g
Type
reactant
Reaction Step Two
Yield
85.1%

Synthesis routes and methods IV

Procedure details

About 200 mg of (4) are swollen in solvent in the cold (e.g. at 0° C. in DMF) and treated with about 1 mmol of monomethyl chloromalonate. About 0.5 ml of triethylamine is added and the mixture is stirred for about 2 h at 0° C. and for 1 h at a low heat (e.g. 50° C.). After washing the resin (3) is isolated. The free derivative of the N,N′-dialkylbarbituric acid (3, Li-P=H) is then obtained by removal of the linker.
Name
Quantity
200 mg
Type
reactant
Reaction Step One
Name
monomethyl chloromalonate
Quantity
1 mmol
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

50 g of resin-bound 2-oxopentanecarboxylic acid (1) are swollen in 200 ml of acetic acid and treated with 20 g of malonic acid (2). 10 g of anhydrous ammonium acetate are added and the mixture is heated to 50° C. After stirring carefully for 3 h, the resin is freed from the solution, washed thoroughly with DMF and methylene chloride and dried. 53 g of (3) are obtained. Removal of a sample using anhydrous TFA yields the free Meldrum's. acid derivative (3, Li-P=H) (HPLC, MS).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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